molecular formula C6H9NO B1356944 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone CAS No. 99583-29-6

1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone

Cat. No.: B1356944
CAS No.: 99583-29-6
M. Wt: 111.14 g/mol
InChI Key: HPPBLSRFMVHCME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone can be synthesized through various methods. One common approach involves the Debus-Radziszewski synthesis, which is a multi-step process involving the reaction of alpha halo-ketones with amines . Another method includes the dehydrogenation of imidazolines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods may vary depending on the manufacturer and the intended use of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into different oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary widely but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPBLSRFMVHCME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869341
Record name 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99583-29-6
Record name 2-Acetyl-1-pyrroline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099583296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-(3,4-dihydro-2H-pyrrol-2-yl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ACETYL-1-PYRROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGC0W6LY94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of discovering 1-(3,4-dihydro-2H-pyrrol-2-yl)ethanone in the aroma profile of freshly brewed Arabica coffee?

A1: This research identified this compound, which possesses a "nutty-roast odor," as a contributing component to the complex aroma of freshly brewed Arabica coffee for the first time. [] This discovery enhances our understanding of the volatile compounds responsible for the distinct sensory experience of coffee and can be valuable for quality control and the development of new coffee products with tailored aroma profiles.

Q2: How was this compound detected and identified in this study?

A2: The researchers employed a combined approach of Gas Chromatography/Mass Spectrometry (GC/MS) and Gas Chromatography/Olfactometry (GC/O) to analyze the headspace volatiles of freshly brewed Arabica coffee. [] This method allowed for the separation, identification, and sensory evaluation of individual volatile compounds, leading to the detection and characterization of this compound.

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